Ditridecyl azelate

Description

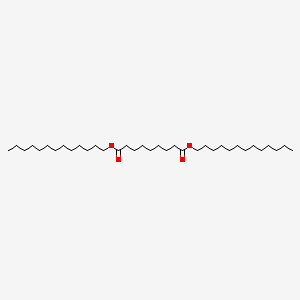

Ditridecyl azelate is an aliphatic dibasic ester derived from azelaic acid (HOOC-(CH₂)₇-COOH) and tridecyl alcohol (C₁₃H₂₇OH). Its structure comprises two tridecyl alkyl chains esterified to the terminal carboxyl groups of azelaic acid, yielding a high-molecular-weight plasticizer. These esters are valued for their low volatility, excellent low-temperature flexibility, and compatibility with polymers like PVC .

Properties

CAS No. |

26719-40-4 |

|---|---|

Molecular Formula |

C35H68O4 |

Molecular Weight |

552.9 g/mol |

IUPAC Name |

ditridecyl nonanedioate |

InChI |

InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-24-28-32-38-34(36)30-26-22-21-23-27-31-35(37)39-33-29-25-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |

InChI Key |

ZOCXJFXOLXCHIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ditridecyl azelate is synthesized through the esterification of azelaic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

Azelaic Acid+2Tridecyl Alcohol→Ditridecyl Azelate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipase, has also been explored to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ditridecyl azelate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and tridecyl alcohol.

Oxidation: Under oxidative conditions, this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Azelaic acid and tridecyl alcohol.

Oxidation: Carboxylic acids derived from the oxidation of the ester.

Reduction: Tridecyl alcohol and azelaic acid.

Scientific Research Applications

Ditridecyl azelate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of polymers and resins to enhance flexibility and durability.

Biology: Investigated for its potential as a biodegradable lubricant in biological systems.

Medicine: Explored for its use in drug delivery systems due to its biocompatibility and low toxicity.

Industry: Utilized as a lubricant and plasticizer in various industrial applications, including automotive and aerospace industries.

Mechanism of Action

The mechanism of action of ditridecyl azelate primarily involves its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these processes are primarily physical interactions rather than specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Diacid Chain Length

Azelaic acid (C₉) has a longer carbon chain compared to adipic (C₆) and sebacic (C₁₀) acids. This influences the plasticizer’s flexibility and compatibility:

- Adipate Esters (e.g., Ditridecyl Adipate): Shorter diacid chains (C₆) provide moderate flexibility but higher volatility compared to azelates.

- Sebacate Esters (e.g., Dioctyl Sebacate, DOS): Longer diacid chains (C₁₀) enhance thermal stability but may reduce compatibility with polar polymers.

- Azelate Esters (e.g., Ditridecyl Azelate): Intermediate chain length (C₉) balances low-temperature performance and volatility .

Alcohol Chain Length and Branching

- This compound : Uses linear or branched C₁₃ alcohols, increasing molecular weight (~C₄₀H₇₈O₄) and reducing volatility.

- DOZ (Di-2-ethylhexyl Azelate) : Branched C₈ alcohols improve low-temperature flexibility but have lower molecular weight (~C₂₆H₅₀O₄), leading to higher volatility .

- Diisodecyl Azelate : Similar to this compound but with C₁₀ alcohols, offering a balance between molecular weight and compatibility .

Performance Metrics

Table 1: Key Properties of Azelate Esters vs. Analogues

| Compound | Diacid Chain | Alcohol Chain | Molecular Weight (g/mol) | Volatility* | Low-Temp Flexibility | PVC Compatibility |

|---|---|---|---|---|---|---|

| This compound | C₉ | C₁₃ | ~610 | Low | Excellent | High |

| Ditridecyl Adipate | C₆ | C₁₃ | ~570 | Moderate | Good | Moderate |

| DOZ (C₈ Azelate) | C₉ | C₈ | ~413 | High | Excellent | High |

| Diisodecyl Azelate | C₉ | C₁₀ | ~480 | Low | Good | High |

| DTDP (Ditridecyl Phthalate) | Aromatic | C₁₃ | ~530 | Very Low | Poor | Limited |

*Volatility inferred from molecular weight and branching .

Critical Findings :

Volatility : this compound’s high molecular weight (~610 g/mol) ensures lower volatility compared to DOZ (~413 g/mol) and adipate esters. This makes it suitable for high-temperature applications .

Low-Temperature Flexibility : Azelates outperform adipates and phthalates due to their linear diacid structure, which reduces polymer chain rigidity. DOZ, despite its lower molecular weight, excels here due to branched alcohols .

Compatibility with PVC : Aliphatic azelates maintain compatibility even at higher molecular weights, unlike aromatic phthalates like DTDP, which lose compatibility due to excessive apolarity .

Q & A

Q. What are the most effective synthesis methods for ditridecyl azelate, and how do reaction parameters influence yield?

Methodological Answer: this compound can be synthesized via enzymatic or microwave-assisted esterification. For enzymatic routes, lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) require optimization of enzyme load (0.05–0.45 g), substrate molar ratio (1:3–1:9 azelaic acid:lauryl alcohol), and temperature (40–64°C). Artificial Neural Networks (ANNs) with incremental backpropagation algorithms can model these parameters to predict yields >90% . Microwave synthesis offers rapid, solvent-free production (6.5–12 min) with yields up to 99.4%, leveraging controlled dielectric heating to minimize side reactions .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm esterification success. For example, lead azelate coordination studies reveal resonance doubling in C spectra, indicating dual fatty acid conformations .

- Differential Scanning Calorimetry (DSC): Analyze crystallization behavior by comparing theoretical and experimental melting points. Discrepancies (e.g., lower experimental values in azelate-rich polymers) suggest amorphous phase enrichment due to preferential succinate crystallization .

- Fourier-Transform Infrared (FTIR): Identify ester carbonyl peaks (~1740 cm) and hydroxyl absence to verify esterification completion .

Q. What metabolic pathways involve azelate derivatives, and how are they quantified in biological systems?

Methodological Answer: Azelate, a dicarboxylic acid from oleate peroxidation, is metabolized slowly via peroxisomal β-oxidation rather than mitochondrial pathways. To track its dynamics:

- Use mass isotopomer analysis (e.g., C-labeled azelate) in liver perfusion models. Ratios of M2-labeled acetyl-CoA to citrate acetyl moieties (1.5–2 for azelate vs. 4–6 for dodecanedioate) confirm partial peroxisomal degradation .

- Employ elastic net regression in metabolomics to correlate plasma azelate levels with cancer risk, noting its role as a biomarker for fatty acid uptake .

Advanced Research Questions

Q. How does this compound influence crystallization behavior in polymer blends, and how can discrepancies between theoretical and experimental data be resolved?

Methodological Answer: In polyester blends (e.g., azelate-succinate copolymers), azelate units enrich amorphous phases due to steric hindrance from branched chains, reducing crystallinity. For systems with <72% azelate content:

- Perform X-ray diffraction (XRD) to quantify amorphous/crystalline phase ratios.

- Apply Flory-Huggins theory to model polymer-solvent interactions, adjusting for azelate’s preferential phase separation. Observed deviations in DSC curves (e.g., lower experimental melting points) require recalibrating interaction parameters using lattice-based models .

Q. What advanced computational methods optimize this compound synthesis, and how are predictive models validated?

Methodological Answer:

- Artificial Neural Networks (ANNs): Train models using central composite rotatable design (CCRD) data. Optimal ANNs with 4 inputs (enzyme load, time, temperature, molar ratio), 14 hidden nodes, and IBP algorithms achieve <5% prediction error. Validate via parity plots comparing experimental vs. predicted yields .

- Molecular Dynamics (MD): Simulate microwave irradiation effects on reaction kinetics. Correlate dielectric loss tangent with esterification rates to validate time-yield enhancements observed experimentally .

Q. How does this compound interact with biodiesel components to alter cold flow properties?

Methodological Answer: Azelate esters (e.g., dimethyl azelate) disrupt co-crystallization of saturated fatty acid methyl esters (FAMEs). Methodologies include:

- Slow-Cooling Crystallography: Monitor FAME-azelate mixtures at 0.5°C/min. Absence of separate DSC peaks confirms co-crystallization inhibition.

- Ideal Solution Theory Deviation: Calculate cloud point depressions using Margules activity coefficients. Deviations >10% (e.g., at 5–10 wt% azelate) suggest non-ideal interactions, requiring Hansen solubility parameter analysis .

Q. What structural insights can NMR provide on metal-azelate coordination, and how does this inform material design?

Methodological Answer:

- Lead-Azelate Coordination: C NMR of lead azelate reveals resonance doubling near carboxylate groups, indicating two coordination geometries. Compare with single-crystal XRD data (e.g., asymmetric unit conformations) to link spectral features to structural motifs .

- Application in Polymers: Use H-C Heteronuclear Correlation (HETCOR) NMR to map azelate’s spatial arrangement in ionomers, guiding designs for improved thermal stability .

Methodological Notes

- Data Contradictions: Address crystallization discrepancies (e.g., ) by integrating XRD, DSC, and MD simulations to reconcile theoretical and experimental phase diagrams.

- Ethical Compliance: For biological studies, adhere to protocols for human/animal subjects, including metabolite tracking consent and IRB approvals .

- Reproducibility: Archive raw NMR/DSC data in repositories like Zenodo, citing DOI in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.